

thermal stability of 4-methyl-3-nitro-benzoic acid

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Compound of Interest

Compound Name: MNBA (4-methyl-3-nitro-benzoic acid)

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An In-depth Technical Guide to the Thermal Stability of 4-Methyl-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability of chemical compounds is paramount for ensuring safety, predicting shelf-life, and defining processing parameters. This guide provides a comprehensive overview of the thermal properties of 4-methyl-3-nitrobenzoic acid, outlines key experimental protocols for its analysis, and presents a logical workflow for thermal stability assessment.

Physicochemical and Thermal Properties

4-Methyl-3-nitrobenzoic acid (CAS No: 96-98-0) is a crystalline solid that appears as a white to light yellow powder.^{[1][2]} Its molecular structure, consisting of a benzene ring substituted with a carboxyl group, a methyl group, and a nitro group, dictates its chemical reactivity and thermal behavior. The presence of the nitro group, in particular, suggests that the compound may be thermally sensitive.

Data Presentation: Summary of Quantitative Data

The known physical and thermal properties of 4-methyl-3-nitrobenzoic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C8H7NO4	[2]
Molecular Weight	181.15 g/mol	[2][3]
Melting Point	187-190 °C	[1][3]
Boiling Point	314.24 °C (rough estimate)	[4][5]
Decomposition Temperature	Data not available	[4]
Water Solubility	<0.1 g/100 mL at 22 °C	[5]
Appearance	White to light yellow crystalline powder	[1][2]

While a specific decomposition temperature is not readily available in the cited literature, it is known that thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[\[6\]](#)[\[7\]](#)

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition characteristics of 4-methyl-3-nitrobenzoic acid, a suite of thermoanalytical techniques should be employed. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA is utilized to measure changes in the mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[\[8\]](#)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-methyl-3-nitrobenzoic acid.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of finely ground 4-methyl-3-nitrobenzoic acid into a suitable crucible (e.g., alumina).[\[9\]](#)

- Instrument Setup:
 - Place the sample crucible onto the TGA balance.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[\[9\]](#)[\[10\]](#)
- Heating Program:
 - Equilibrate the sample at a starting temperature of 30 °C.
 - Heat the sample at a linear rate of 10 °C/min up to a final temperature of 400 °C. This heating rate is typical for TGA experiments.[\[11\]](#)
- Data Collection: Continuously record the sample mass as a function of temperature.[\[8\]](#)
- Data Analysis:
 - Plot the percentage of initial mass versus temperature to obtain the TGA curve.
 - Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.[\[11\]](#)
 - Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.[\[12\]](#)[\[13\]](#)

Objective: To determine the melting point and enthalpy of fusion, and to identify any exothermic decomposition events of 4-methyl-3-nitrobenzoic acid.

Methodology:

- Sample Preparation:

- Accurately weigh 2-5 mg of 4-methyl-3-nitrobenzoic acid into a hermetically sealed aluminum pan.[\[10\]](#)
- Prepare an empty, sealed aluminum pan to be used as a reference.[\[10\]](#)
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[\[10\]](#)
- Heating Program:
 - Equilibrate the sample at 30 °C.
 - Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point, for instance, 250 °C.[\[12\]](#)
- Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - Plot the heat flow versus temperature to generate a thermogram.
 - The melting point is determined as the peak temperature of the endothermic melting event.[\[12\]](#)
 - Integrate the area of the melting peak to calculate the enthalpy of fusion.
 - Observe the thermogram for any sharp, exothermic peaks that would indicate a decomposition event.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study the thermal runaway potential of a substance under adiabatic conditions, which mimic a worst-case scenario of zero heat loss to the environment.[\[14\]](#)[\[15\]](#)

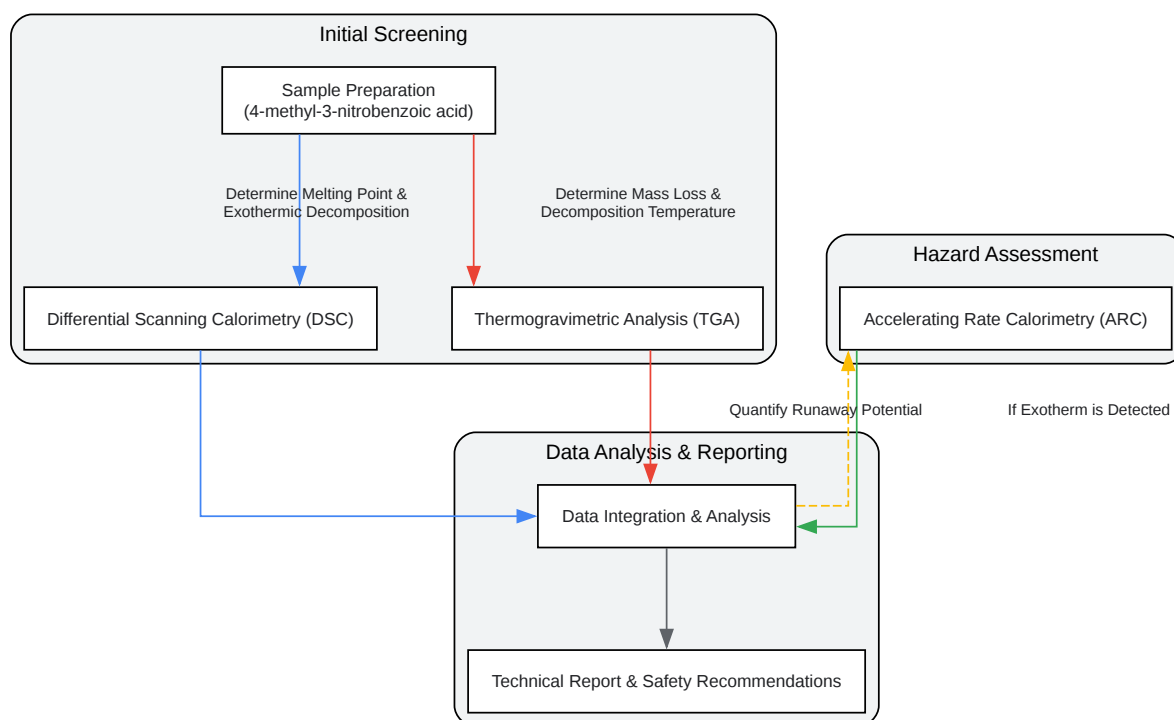
Objective: To determine the onset temperature of self-accelerating decomposition and to characterize the pressure and temperature rise rates during a runaway reaction.[16]

Methodology:

- Sample Preparation: Place 3-5 g of 4-methyl-3-nitrobenzoic acid into a closed, low-heat-capacity vessel (bomb), typically made of a non-reactive metal.[15]
- Instrument Setup:
 - Position the sample bomb within the adiabatic calorimeter.
 - The system is operated in a "Heat-Wait-Search" mode.[14][17]
- Experimental Procedure (Heat-Wait-Search):
 - The sample is heated in small temperature steps (e.g., 5-10 °C).[15]
 - After each step, the system waits for thermal equilibrium and then searches for any self-heating of the sample. The detection sensitivity is typically around 0.02 °C/min.[14][15]
 - If no exotherm is detected, the process repeats at the next higher temperature.
 - Once a self-heating rate above the threshold is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, preventing any heat loss.[15]
- Data Collection: The temperature and pressure inside the bomb are continuously monitored as a function of time until the reaction is complete.[16]
- Data Analysis:
 - Plot temperature and pressure versus time.
 - Determine the onset temperature for the self-accelerating decomposition.
 - Calculate the rates of temperature and pressure rise (dT/dt and dP/dt) to assess the severity of the thermal runaway.

Experimental Workflow and Data Integration

The assessment of thermal stability is a multi-faceted process that involves a logical progression of experiments, from initial screening to detailed hazard analysis.



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Caption: Workflow for assessing the thermal stability of 4-methyl-3-nitrobenzoic acid.

This workflow begins with initial screening using TGA and DSC to obtain fundamental thermal data. If DSC indicates a significant exothermic event, a more detailed hazard assessment using

ARC is warranted to quantify the potential for a thermal runaway. The data from all techniques are then integrated to provide a comprehensive safety assessment.

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